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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-

2-propyl-1,3-propanediol (CAS No: 78-26-2), a key intermediate and active metabolite in the

synthesis of several pharmaceutical compounds.[1] Intended for researchers, scientists, and

drug development professionals, this document delves into the infrared (IR), nuclear magnetic

resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data of the compound. The guide

emphasizes the causal relationship between the molecular structure and its spectral output,

providing field-proven insights and self-validating experimental protocols. All data and claims

are supported by authoritative references to ensure scientific integrity.
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2-Methyl-2-propyl-1,3-propanediol, also known as 2,2-Bis(hydroxymethyl)pentane, is a simple

alkyl diol with a molecular formula of C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[2]

Beyond its role as a chemical building block, this compound exhibits intrinsic pharmacological

activity, including sedative, anticonvulsant, and muscle relaxant effects.[1] Its significance in

drug development is highlighted by its status as both a synthetic precursor to and an active

metabolite of widely recognized tranquilizers such as Meprobamate and Carisoprodol.[1]

A thorough understanding of its spectroscopic signature is paramount for quality control,

metabolic studies, and the development of new synthetic routes. This guide provides a

foundational spectroscopic characterization to support these research and development

endeavors.

Molecular Structure and Spectroscopic Predictions
The structural features of 2-Methyl-2-propyl-1,3-propanediol dictate its spectroscopic

characteristics. The molecule contains a quaternary carbon bonded to a methyl group, a propyl

group, and two hydroxymethyl (-CH₂OH) groups. This structure predicts specific, identifiable

signals in various spectroscopic techniques.

Caption: Molecular Structure of 2-Methyl-2-propyl-1,3-propanediol.

Infrared (IR) Spectroscopy
Theoretical Principles and Interpretation
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For 2-

Methyl-2-propyl-1,3-propanediol, the most prominent features are expected to arise from the O-

H and C-H stretching vibrations, as well as C-O stretching.

O-H Stretch: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are expected,

corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and

methylene groups.

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O single

bond stretching in the primary alcohol functional groups.
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Experimental Data Summary
The following table summarizes the characteristic absorption bands observed in the IR

spectrum of 2-Methyl-2-propyl-1,3-propanediol.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad
O-H stretch (hydrogen-

bonded)

2955-2870 Strong, Sharp C-H stretch (alkyl)

1465 Medium C-H bend (methylene)

1380 Medium C-H bend (methyl)

~1040 Strong C-O stretch (primary alcohol)

Data is representative and

compiled from typical spectra

of primary diols.[3]

Experimental Protocol: Acquiring an IR Spectrum (KBr
Pellet Method)
This protocol ensures a high-quality, reproducible IR spectrum for a solid sample.

Sample Preparation: Dry 1-2 mg of 2-Methyl-2-propyl-1,3-propanediol and 100-200 mg of

spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove

any residual water.

Grinding: In a dry agate mortar and pestle, gently grind the KBR. Add the sample and

continue to grind until a fine, homogeneous powder is obtained. The presence of large

crystals will cause scattering of the IR beam.

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons)

for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C7H16O2/c1-3-4-7(2%2C5-8)6-9/h8-9H%2C3-6H2%2C1-2H3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Scan: Run a background scan with an empty sample compartment to account

for atmospheric CO₂ and H₂O.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: Perform a baseline correction and label the significant peaks.

Caption: Workflow for IR Spectrum Acquisition via KBr Pellet Method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Caption: Proton Environments in 2-Methyl-2-propyl-1,3-propanediol.

¹H NMR Spectroscopy
Interpretation: The proton NMR spectrum is predicted to show six distinct signals

corresponding to the chemically non-equivalent protons labeled (a) through (f).

Signal (a) - CH₃: A singlet, integrating to 3 protons.

Signal (b) - Propyl CH₂: A triplet, integrating to 2 protons, coupled to the adjacent CH₂ group

(c).

Signal (c) - Propyl CH₂: A sextet, integrating to 2 protons, coupled to both adjacent CH₂ (b)

and CH₃ (d) groups.

Signal (d) - Propyl CH₃: A triplet, integrating to 3 protons, coupled to the adjacent CH₂ group

(c).

Signal (e) - CH₂OH: A singlet, integrating to 4 protons. The two CH₂ groups are chemically

equivalent. Coupling to the OH proton is often not observed due to rapid chemical exchange.

Signal (f) - OH: A broad singlet, integrating to 2 protons. Its chemical shift can be highly

variable depending on concentration and solvent.[4]
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Experimental Data Summary (¹H NMR)

Label Assignment
Chemical Shift
(δ, ppm)

Multiplicity Integration

(d) -CH₂CH₂CH₃ ~0.9 Triplet 3H

(a) -C-CH₃ ~1.0 Singlet 3H

(c) -CH₂CH₂CH₃ ~1.3 Multiplet 2H

(b) -CCH₂CH₂CH₃ ~1.4 Multiplet 2H

(f) -OH
Variable (e.g.,

~2.5-3.5)
Broad Singlet 2H

(e) -CH₂OH ~3.5 Singlet 4H

Data acquired in

CDCl₃,

representative

values.[4][5]

¹³C NMR Spectroscopy
Interpretation: Due to molecular symmetry, the ¹³C NMR spectrum is expected to show six

distinct signals for the seven carbon atoms. The two hydroxymethyl carbons are equivalent.

Experimental Data Summary (¹³C NMR)
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Assignment Chemical Shift (δ, ppm)

Propyl CH₃ ~14.5

Propyl -CH₂- ~17.0

Quaternary -C-CH₃ ~21.0

Propyl -CH₂- ~38.0

C-quat ~43.0

-CH₂OH ~70.0

Data acquired in CDCl₃, representative values.

[6]

Experimental Protocol: NMR Sample Preparation and
Data Acquisition

Sample Preparation: Accurately weigh 10-20 mg of 2-Methyl-2-propyl-1,3-propanediol.

Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean vial.[5][6] Chloroform-d is a common choice for its ability to dissolve many

organic compounds.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the tube into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-4 second

relaxation delay).

Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the

spectrum to singlets.
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Mass Spectrometry (MS)
Principles and Expected Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-

energy electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) for 2-

Methyl-2-propyl-1,3-propanediol would be at m/z = 132. However, for alcohols, this peak is

often weak or absent.

The fragmentation is typically dominated by:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (M-18).

A major expected fragmentation is the loss of a hydroxymethyl radical (•CH₂OH, 31 Da),

leading to a stable cation at m/z = 101.

[C₇H₁₆O₂]⁺˙
m/z = 132

[C₆H₁₃O]⁺
m/z = 101

- •CH₂OH

[C₄H₉O]⁺
m/z = 73

- C₃H₇•

[C₅H₁₁]⁺
m/z = 71

- CH₂O

Click to download full resolution via product page

Caption: Plausible EI-MS Fragmentation Pathway.

Experimental Data Summary
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m/z Relative Intensity Proposed Fragment

101 High [M - CH₂OH]⁺

73 Medium [M - C₃H₇]⁺

71 High [M - CH₂OH - CH₂O]⁺

55 Medium [C₄H₇]⁺

43 Base Peak [C₃H₇]⁺

Data is representative of EI-

MS spectra for similar diols.[3]

Experimental Protocol: Acquiring an EI-MS Spectrum
Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent

like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a

direct insertion probe or a gas chromatography (GC) inlet.

Ionization: In the ion source, the sample is vaporized and bombarded with electrons

(typically at 70 eV).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Ions are detected, and their abundance is recorded to generate the mass

spectrum.

Safety and Handling
2-Methyl-2-propyl-1,3-propanediol is classified as harmful if swallowed and may cause eye

irritation.[7]

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or

chemical safety goggles, gloves, and a lab coat.[7][8]

Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Wash

hands thoroughly after handling.[7]
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Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15

minutes. If ingested, do NOT induce vomiting and seek immediate medical attention.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for 2-Methyl-2-propyl-1,3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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